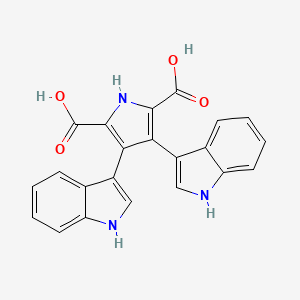

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

Vue d'ensemble

Description

L'acide lycogalic A est un produit naturel marin connu pour ses activités biologiques significatives. Il est un intermédiaire clé dans la biosynthèse des indolocarbazoles, des composés aux propriétés pharmacologiques remarquables.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide lycogalic A peut être synthétisé à partir de la lycogarubine C par une série de réactions chimiques. La synthèse commence avec le (but-3-ynyloxy)(tert-butyl)diméthylsilane comme matière de départ. Le processus implique huit étapes, notamment une réaction de Diels-Alder hétéro-/rétro-, une réduction de la 1,2-diazine, une oxydation de Swern et une synthèse d'indole de Fischer . L'étape finale consiste à traiter la lycogarubine C avec de l'hydroxyde de potassium pour obtenir l'acide lycogalic A .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de l'acide lycogalic A ne soient pas bien documentées, les voies de synthèse décrites ci-dessus peuvent être adaptées à la production à grande échelle. Les réactions clés, telles que la réaction de Diels-Alder et l'oxydation de Swern, sont bien établies en chimie organique industrielle et peuvent être mises à l'échelle avec des modifications appropriées des conditions de réaction et des équipements.

Analyse Des Réactions Chimiques

Types de réactions

L'acide lycogalic A subit diverses réactions chimiques, notamment :

Réduction : La réduction de la 1,2-diazine est une étape clé dans la synthèse de l'acide lycogalic A.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et les réactifs d'oxydation de Swern.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Staurosporinone : Formée par décarboxylation oxydative de l'acide lycogalic A.

Analogues : Divers analogues du phénylpyrrole ont été synthétisés à partir de l'acide lycogalic A.

Applications de la recherche scientifique

L'acide lycogalic A a une large gamme d'applications dans la recherche scientifique :

Industrie : Applications potentielles dans le développement de fongicides et d'autres produits agrochimiques.

Mécanisme d'action

L'acide lycogalic A exerce ses effets par plusieurs mécanismes :

Inhibition de la topoisomérase-I de l'ADN : L'acide lycogalic A et ses analogues inhibent la topoisomérase-I de l'ADN, une enzyme impliquée dans la réplication et la transcription de l'ADN.

Activité fongicide : Les analogues du phénylpyrrole de l'acide lycogalic A présentent une forte activité fongicide en interagissant avec la 14α-déméthylase (RcCYP51) par liaison hydrogène.

Applications De Recherche Scientifique

Lycogalic acid A has a wide range of scientific research applications:

Mécanisme D'action

Lycogalic acid A exerts its effects through several mechanisms:

Inhibition of DNA Topoisomerase-I: Lycogalic acid A and its analogues inhibit DNA topoisomerase-I, an enzyme involved in DNA replication and transcription.

Fungicidal Activity: Phenylpyrrole analogues of lycogalic acid A exhibit strong fungicidal activity by interacting with 14α-demethylase (RcCYP51) through hydrogen bonding.

Comparaison Avec Des Composés Similaires

L'acide lycogalic A est unique parmi les composés similaires en raison de ses activités biologiques spécifiques et de son accessibilité synthétique. Les composés similaires comprennent :

Lycogarubine C : Un précurseur de l'acide lycogalic A, utilisé dans la synthèse des indolocarbazoles.

Staurosporinone : Un produit d'oxydation de l'acide lycogalic A ayant une activité biologique significative.

Analogues du phénylpyrrole : Conçus à partir de l'acide lycogalic A, ces composés présentent une forte activité fongicide.

Propriétés

IUPAC Name |

3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDVNXHYGMEEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462496 | |

| Record name | lycogalic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150044-68-1 | |

| Record name | lycogalic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

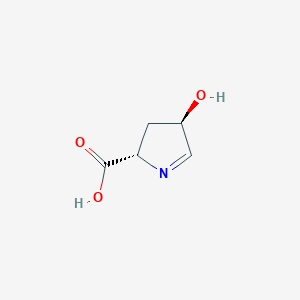

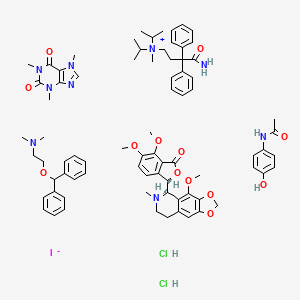

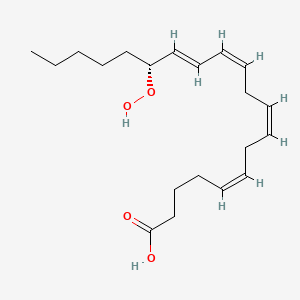

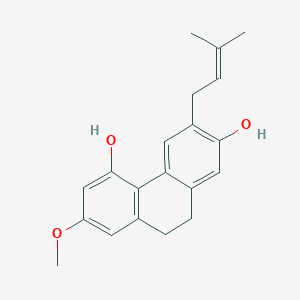

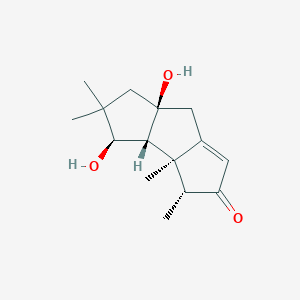

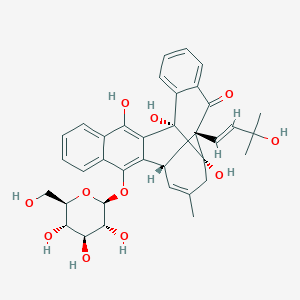

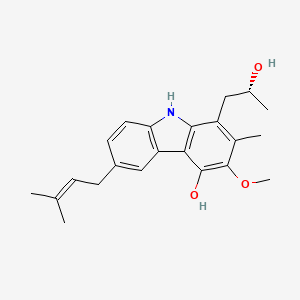

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)